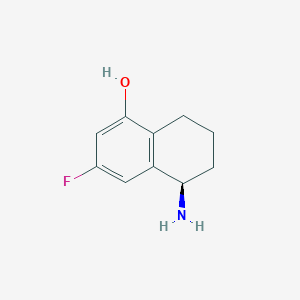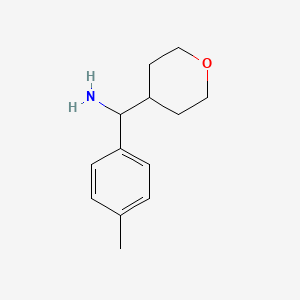![molecular formula C13H10O2 B12977285 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid is a unique organic compound characterized by its fused cyclobutene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid can be synthesized through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction proceeds with excellent regioselectivity and high yields, making it an efficient and eco-friendly approach.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid exerts its effects involves its high chemical reactivity due to the inherent ring strain in the cyclobutene structure. This reactivity allows the compound to undergo diverse transformations, including ring-opening and ring-expansion reactions, which are crucial for constructing complex organic molecules . The molecular targets and pathways involved in these reactions are subjects of ongoing research.
Comparación Con Compuestos Similares
1,2-Dihydrocyclobuta[b]naphthalene: A closely related compound with similar structural features but lacking the carboxylic acid group.
Dihydrocyclobuta[b]quinoline derivatives: These compounds share the fused cyclobutene structure and exhibit similar reactivity patterns.
Uniqueness: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid stands out due to the presence of the carboxylic acid group, which enhances its reactivity and potential for functionalization. This unique feature makes it a versatile building block for synthesizing a wide range of derivatives with diverse applications .
Propiedades
Fórmula molecular |
C13H10O2 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1,2-dihydrocyclobuta[b]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-7-10-5-8-3-1-2-4-9(8)6-11(10)12/h1-6,12H,7H2,(H,14,15) |
Clave InChI |
ULPSNWNBPXMERK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC3=CC=CC=C3C=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)


![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)

![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
